molecular formula C11H10N2O2 B1370661 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid CAS No. 887350-88-1

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1370661
M. Wt: 202.21 g/mol
InChI Key: QXHSPEOTFUIAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1-CPBD-5-COOH) is an organic compound belonging to the class of carboxylic acids. It is a cyclic compound containing a five-membered ring of carbon atoms and a benzodiazole ring. 1-CPBD-5-COOH has many applications in the field of scientific research and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is involved in various synthesis processes. For instance, it participates in microwave-assisted 1,3-dipolar cycloaddition reactions, which are useful in synthesizing isoxazoline compounds (Denton, Urquilla, Merrer, & Sumner, 2021).
  • The compound has a role in cyclocondensation reactions, such as the formation of benzazole-2-carboxylate and benzazine-3-one/benzazine-2,3-dione, which are facilitated in aqueous media (Dhameliya et al., 2017).
  • It is also utilized in the synthesis of novel ciprofloxacin derivatives, indicating its importance in the development of new pharmaceutical compounds (Yadav & Joshi, 2008).

Biological and Medicinal Research

  • In biological research, derivatives of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid have shown to influence the growth of E. coli organisms, which might have significant implications in areas like stem cell research (Denton et al., 2021).
  • The compound's derivatives also demonstrate a wide range of intrinsic efficacies as measured by binding ratios, specifically in relation to the GABAA/benzodiazepine receptor, which is crucial in understanding neurological processes and drug development (Tenbrink et al., 1994).

Environmental and Analytical Chemistry

  • In the field of analytical chemistry, its derivatives are used in methods for determining major metabolites of synthetic pyrethroids in human urine, showcasing its relevance in environmental health and safety assessments (Arrebola et al., 1999).

properties

IUPAC Name

1-cyclopropylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSPEOTFUIAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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